molecular formula C14H14N2O4 B2462448 N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide CAS No. 328541-33-9

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide

Cat. No. B2462448
CAS RN: 328541-33-9
M. Wt: 274.276
InChI Key: WBQUSZKOUNJIQJ-OQLLNIDSSA-N
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Description

“N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide” is a chemical compound that has been studied in the context of organic chemistry . It is known to undergo reactions with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .


Synthesis Analysis

The compound has been synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction was initiated by potassium hydride .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been studied for their potential antibacterial activity . They have been found to be effective against both Gram-positive and Gram-negative bacteria . This makes them a promising area of research in the development of new antimicrobial drugs, especially in the face of increasing microbial resistance .

Antifungal Activity

In addition to their antibacterial properties, furan derivatives have also been studied for their antifungal activity . This could potentially make them useful in the treatment of various fungal infections .

Anticancer Activity

Furan derivatives have been found to exhibit anticancer activity . This suggests that they could potentially be used in the development of new anticancer drugs .

Anti-inflammatory and Analgesic Activity

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This could potentially make them useful in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan derivatives have been found to exhibit antidepressant and anti-anxiolytic activity . This suggests that they could potentially be used in the treatment of mental health conditions such as depression and anxiety .

Antiprotozoal Activity

Furan derivatives have been found to have antiprotozoal properties . This could potentially make them useful in the treatment of diseases caused by protozoan parasites .

Synthesis of Metal Complexes

The compound “(E)-N’-(furan-2-ylmethylene)-2-(4-methoxyphenoxy)acetohydrazide” has been used in the synthesis of metal complexes . These complexes have been studied for their potential applications in various areas of chemistry .

Spectroscopic Investigations

This compound has been used in spectroscopic investigations . These studies can provide valuable information about the structure and properties of the compound, which can be useful in various areas of research .

Safety and Hazards

The compound N-[2-(Furan-2-yl)ethyl]acetamide, which may have similar properties, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-18-11-4-6-12(7-5-11)20-10-14(17)16-15-9-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUSZKOUNJIQJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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